Cas no 239135-48-9 (2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene)
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
- 5-Fluoro-2-(trifluoromethyl)benzyl bromide
- JRD-0753
- 3-Fluoro-6-(trifluoromethyl)benzyl bromide
- 5-Fluoro-2-trifluoromethylbenzyl bromide
- 2-trifluoromethyl-5-fluoro-benzyl bromide
- 239135-48-9
- AC-26199
- MFCD00236290
- 2-(trifluoromethyl)-5-fluorobenzyl bromide
- SCHEMBL75416
- 5-Fluoro-2-(trifluoromethyl)benzyl bromide, AldrichCPR
- 2-trifluoromethyl-5-fluorobenzyl bromide
- AKOS005216935
- DTXSID00372158
- A22340
- methyl2-(benzyl-methyl-amino)ethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- CK2027
- EN300-1933208
- FT-0620390
- JS-4140
-
- MDL: MFCD00236290
- Inchi: 1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
- InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=CC=1C(F)(F)F)F
Computed Properties
- Exact Mass: 255.95100
- Monoisotopic Mass: 255.951
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.640
- Boiling Point: 184 ºC
- Flash Point: 85 ºC
- Refractive Index: 1.4817
- PSA: 0.00000
- LogP: 3.73940
- Sensitiveness: Lachrymatory
- Solubility: Not determined
- Vapor Pressure: 1.0±0.3 mmHg at 25°C
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Security Information
- Signal Word:warning
- Hazard Statement: Corrosive/Lachrymatory
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:1760
- Hazard Category Code: 34-36/37/38-52-22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R34; R36
- Packing Group:III
- Safety Term:8
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007925-1g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 007925-5g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 007925-25g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 25g |
£88.00 | 2022-03-01 | |
| Fluorochem | 007925-100g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 100g |
£305.00 | 2022-03-01 | |
| Apollo Scientific | PC4537-1g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC4537-5g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 5g |
£20.00 | 2025-02-21 | |
| Apollo Scientific | PC4537-10g |
5-Fluoro-2-(trifluoromethyl)benzyl bromide |
239135-48-9 | 98% | 10g |
£36.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D769377-1g |
5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE |
239135-48-9 | 97% | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | D769377-5g |
5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE |
239135-48-9 | 97% | 5g |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | D769377-25g |
5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE |
239135-48-9 | 97% | 25g |
$415 | 2024-06-07 |
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Suppliers
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
Professional Introduction to 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS No. 239135-48-9)
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene, identified by the CAS number 239135-48-9, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound features a unique structural framework comprising a benzene ring substituted with a bromomethyl group at the 2-position, a fluoro atom at the 4-position, and a trifluoromethyl group at the 1-position. Such a combination of substituents makes it a versatile building block for constructing more complex molecules, particularly in the design of novel pharmaceutical agents and agrochemicals.
The presence of the bromomethyl group (–CH₂Br) provides a reactive site for further functionalization through nucleophilic substitution reactions, enabling the introduction of various pharmacophores. This reactivity is highly valuable in medicinal chemistry, where it facilitates the synthesis of heterocyclic compounds, which are prevalent in many drugs. The fluoro atom (–F) at the 4-position introduces electronic and steric effects that can modulate the biological activity of the resulting derivatives. Fluorine substitution is well-documented to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates.
The trifluoromethyl group (–CF₃) at the 1-position is another key feature that contributes to the compound's utility. This group is known for its ability to increase lipophilicity, improve binding interactions with biological targets, and enhance resistance to metabolic degradation. The combination of these three substituents—bromomethyl, fluoro, and trifluoromethyl—makes 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene a valuable scaffold for drug discovery efforts aimed at developing treatments for various therapeutic areas.
In recent years, there has been growing interest in the use of halogenated aromatic compounds as key intermediates in pharmaceutical synthesis. Halogens such as bromine and fluorine are frequently incorporated into drug molecules due to their ability to influence molecular properties like solubility, bioavailability, and target interactions. The compound 239135-48-9 exemplifies this trend, as it serves as a precursor for synthesizing molecules with enhanced pharmacological profiles.
One notable application of 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying this benzene derivative, researchers can generate novel inhibitors with improved selectivity and efficacy. For instance, recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific kinases by leveraging the electron-withdrawing effects of the fluoro and trifluoromethyl groups to optimize binding interactions.
Another area where this compound has shown promise is in the synthesis of antiviral agents. The structural features of 239135-48-9 allow for the creation of molecules that can interfere with viral replication processes. Specifically, the bromomethyl group enables further derivatization into nucleoside analogs or other viral polymerase inhibitors. The fluoro and trifluoromethyl substituents contribute to enhanced stability against enzymatic degradation, ensuring prolonged activity within biological systems.
The agrochemical industry also benefits from intermediates like 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene, as they serve as starting points for developing novel pesticides and herbicides. These compounds often require specific structural motifs to exhibit potent activity against pests while maintaining environmental safety. The reactivity provided by the bromomethyl group allows chemists to introduce diverse functional groups that can fine-tune biological activity.
From a synthetic chemistry perspective, CAS No. 239135-48-9 is notable for its versatility in multi-step syntheses. It can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are common in many active pharmaceutical ingredients (APIs). Additionally, its halogenated nature makes it compatible with palladium-catalyzed transformations, which are widely used in modern drug synthesis.
The importance of fluorinated aromatic compounds like 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene has been further underscored by recent advancements in computational chemistry and artificial intelligence-driven drug design. These technologies allow researchers to predict how different substituents will affect molecular properties and biological activity before conducting experimental syntheses. By integrating data on compounds like this one into machine learning models, scientists can accelerate the discovery process and identify promising candidates more efficiently.
In conclusion,239135-48-9 represents a critical intermediate in modern chemical synthesis, particularly within pharmaceutical research. Its unique structural composition—featuring a bromomethyl group,fluoro substitution,and trifluoromethylation—makes it an invaluable tool for constructing complex molecules with desirable pharmacological properties. As research continues to uncover new applications for halogenated aromatic compounds,this compound will likely remain at forefront of drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.
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